molecular formula C14H18N2O4 B180797 tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 171049-42-6

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Katalognummer: B180797
CAS-Nummer: 171049-42-6
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: MUWKVARUMOGZBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method might include the nitration of a dihydroisoquinoline precursor followed by esterification with tert-butyl alcohol. Reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. Isoquinoline derivatives are known for their biological activity, and this compound could be investigated for its potential as a drug candidate.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group and isoquinoline ring could play crucial roles in its interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 7-nitroisoquinoline-2-carboxylate
  • tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

What sets tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate apart is its specific combination of functional groups. The presence of both a nitro group and a tert-butyl ester makes it unique in terms of reactivity and potential applications. This combination can influence its chemical behavior and interactions, making it a valuable compound for research and industrial use.

Eigenschaften

IUPAC Name

tert-butyl 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-4-5-12(16(18)19)8-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKVARUMOGZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10.5 g (78.8 mmol) of 1,2,3,4-tetra-hydroisoquinoline in 55 ml of concentrated H2SO4 at 0° C. was treated with 10 g (98.9 mmol, 1.25 equiv) and warmed to 25° C. After stirring for 48 h, ice was added followed by NH4OH. The aqueous layer was extracted with CH2Cl2, and the combined organics were dried (MgSO4), filtered, and concentrated to a volume of 100 ml. The solution was treated with 80 ml of 1M HCl in Et2O followed by Et2O. A solid was collected and recrystallized from H2O/acetone to give 6.0 g (36%) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl. A solution of 1.0 g (4.7 mmol) of 7-nitro-1,2,3,4-tetrahydroisoquinolineoHCl in 58 ml of THF was treated with 29 ml of saturated NaHCO3 followed by 1.02 g (4.7 mmol, 1 equiv) of BOC2O. After stirring overnight, the reaction was diluted with H2O and extracted with Et2O. The combined organic layers were dried (MgSO4), filtered, and concentrated in vacuo. Pufication by flash silica gel column chromatography eluting with hexanes/Et2O (2:1) provided 1.08 g (83%) of N-tert-butoxycarbonyl-7-nitro-1,2,3,4-tetra hydroisoquinoline. A solution of 1.08 g (3.88 mmol) of the above nitroaromatic in 50 ml of EtOAc was treated with 100 mg of 10% palladium on carbon and placed on a Parr hydrogenator under H2 until gas consumption ceased. The reaction was filtered through a pad of silica gel washing with EtOAc, and the filtrate was concentrated in vacuo to give 964 mg of an intermediate aniline that was used immediately in the next reaction. The title compound was prepared as in example 21 using 0.964 g (3.88 mmol) of the above aniline and intermediate C. After EtOH removal, 10 ml of 1,4-dioxane was added followed by 0.75 ml of 5.9M HBr in AcOH. Afer stirring 5 min Et2O was added, and a solid was collected. Recrystallization from MeoH/EtOAc provided 530 mg (39%) of title compound as a white solid: mp undefined; 1H NMR (D2O, 300 MHz) δ 7.29 (d, 1 H, J=8.4 Hz), 7.12 (d, 1 H, J=8.4 Hz), 7.06 (br s, 1 H), 4.27 (s, 2 H), 3.41 (t, 2 H, J=6.6 Hz), 3.02 (t, 2 H, J=6.6 Hz), 2.26 (s, 3 H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.02 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29 mL
Type
reactant
Reaction Step Five
Name
Quantity
58 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.